molecular formula C36H22F8 B12056482 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene CAS No. 1067426-46-3

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene

Katalognummer: B12056482
CAS-Nummer: 1067426-46-3
Molekulargewicht: 606.5 g/mol
InChI-Schlüssel: YYIVDNHHWCQYCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene is a fluorinated anthracene derivative. This compound is known for its unique structural properties, which make it a promising candidate for various applications, particularly in the field of organic electronics. The presence of multiple fluorine atoms and ethynyl groups contributes to its high electron affinity and stability .

Vorbereitungsmethoden

The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene typically involves the following steps:

    Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene and 2-(2,4,6-trimethylphenyl)ethynyl.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

    Procedure: The 9,10-dichlorooctafluoroanthracene is reacted with 2-(2,4,6-trimethylphenyl)ethynyl in the presence of the palladium catalyst and base.

Analyse Chemischer Reaktionen

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene can be compared with other similar compounds:

Eigenschaften

CAS-Nummer

1067426-46-3

Molekularformel

C36H22F8

Molekulargewicht

606.5 g/mol

IUPAC-Name

1,2,3,4,5,6,7,8-octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene

InChI

InChI=1S/C36H22F8/c1-15-11-17(3)21(18(4)12-15)7-9-23-25-27(31(39)35(43)33(41)29(25)37)24(10-8-22-19(5)13-16(2)14-20(22)6)28-26(23)30(38)34(42)36(44)32(28)40/h11-14H,1-6H3

InChI-Schlüssel

YYIVDNHHWCQYCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C#CC2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C#CC5=C(C=C(C=C5C)C)C)C(=C(C(=C3F)F)F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.